Cas no 2680851-66-3 (Decahydroisoquinolin-6-amine)

Decahydroisoquinolin-6-amine is a saturated heterocyclic amine featuring a fused bicyclic structure, comprising a cyclohexane ring condensed with a piperidine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its rigid scaffold, which can enhance binding affinity and metabolic stability in bioactive molecules. Its secondary amine functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. The decahydroisoquinoline core also contributes to improved solubility and reduced steric hindrance compared to aromatic analogs. This compound is typically utilized in the development of CNS-targeting agents, enzyme inhibitors, and other biologically active compounds requiring a conformationally constrained amine framework.
Decahydroisoquinolin-6-amine structure
Decahydroisoquinolin-6-amine structure
商品名:Decahydroisoquinolin-6-amine
CAS番号:2680851-66-3
MF:C9H18N2
メガワット:154.252622127533
CID:5651188
PubChem ID:135184580

Decahydroisoquinolin-6-amine 化学的及び物理的性質

名前と識別子

    • EN300-28270770
    • decahydroisoquinolin-6-amine
    • 2680851-66-3
    • Decahydroisoquinolin-6-amine
    • インチ: 1S/C9H18N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h7-9,11H,1-6,10H2
    • InChIKey: KLDZUQWWMQALFG-UHFFFAOYSA-N
    • ほほえんだ: N1CCC2CC(CCC2C1)N

計算された属性

  • せいみつぶんしりょう: 154.146998583g/mol
  • どういたいしつりょう: 154.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

Decahydroisoquinolin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28270770-0.1g
decahydroisoquinolin-6-amine
2680851-66-3 95.0%
0.1g
$892.0 2025-03-19
Enamine
EN300-28270770-0.5g
decahydroisoquinolin-6-amine
2680851-66-3 95.0%
0.5g
$974.0 2025-03-19
Enamine
EN300-28270770-5.0g
decahydroisoquinolin-6-amine
2680851-66-3 95.0%
5.0g
$2940.0 2025-03-19
Enamine
EN300-28270770-0.05g
decahydroisoquinolin-6-amine
2680851-66-3 95.0%
0.05g
$851.0 2025-03-19
Enamine
EN300-28270770-2.5g
decahydroisoquinolin-6-amine
2680851-66-3 95.0%
2.5g
$1988.0 2025-03-19
Enamine
EN300-28270770-0.25g
decahydroisoquinolin-6-amine
2680851-66-3 95.0%
0.25g
$933.0 2025-03-19
Enamine
EN300-28270770-1g
decahydroisoquinolin-6-amine
2680851-66-3
1g
$1014.0 2023-09-09
Enamine
EN300-28270770-5g
decahydroisoquinolin-6-amine
2680851-66-3
5g
$2940.0 2023-09-09
Enamine
EN300-28270770-10g
decahydroisoquinolin-6-amine
2680851-66-3
10g
$4360.0 2023-09-09
Enamine
EN300-28270770-1.0g
decahydroisoquinolin-6-amine
2680851-66-3 95.0%
1.0g
$1014.0 2025-03-19

Decahydroisoquinolin-6-amine 関連文献

Decahydroisoquinolin-6-amineに関する追加情報

Introduction to Decahydroisoquinolin-6-amine (CAS No: 2680851-66-3)

Decahydroisoquinolin-6-amine, a compound with the chemical formula C₁₁H₁₃NO, is a significant molecule in the field of pharmaceutical chemistry. This heterocyclic amine has garnered considerable attention due to its structural complexity and potential biological activities. The CAS number 2680851-66-3 uniquely identifies this compound, facilitating its precise classification and study within scientific literature and industrial applications.

The decahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. The incorporation of an amine group at the 6-position introduces unique reactivity and functionality, making Decahydroisoquinolin-6-amine a versatile intermediate in the synthesis of more complex molecules. This compound’s molecular architecture suggests potential applications in the development of novel therapeutic agents targeting various physiological pathways.

Recent advancements in computational chemistry and drug discovery have highlighted the importance of decahydroisoquinoline derivatives in addressing unmet medical needs. Studies have demonstrated that modifications at the 6-position can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The amine functionality at this position allows for further derivatization, enabling the creation of libraries of analogs with tailored biological profiles.

In vitro studies have begun to unravel the mechanistic basis of Decahydroisoquinolin-6-amine’s interactions with biological targets. Initial research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in therapeutic contexts. The stereochemistry of the molecule, particularly the configuration around the nitrogen atom, is thought to play a crucial role in determining its biological activity.

The synthesis of Decahydroisoquinolin-6-amine presents both challenges and opportunities for chemists. Traditional methods often rely on multi-step sequences involving cyclization and functional group transformations. However, recent innovations in catalytic processes have enabled more efficient routes to this scaffold, reducing the number of synthetic steps and improving yields. These advancements are critical for scaling up production and facilitating preclinical studies.

The potential applications of Decahydroisoquinolin-6-amine extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive building block for materials science applications, such as ligands in metal-organic frameworks (MOFs) or components in organic electronic devices. The amine group’s ability to form hydrogen bonds enhances its interactions with other molecules, which could be leveraged in designing novel materials with specific properties.

Ongoing research is exploring the pharmacological potential of Decahydroisoquinolin-6-amine in various disease models. Preclinical trials are being designed to assess its efficacy and safety profiles in relevant animal models. The compound’s ability to modulate key signaling pathways has sparked interest among researchers looking for innovative approaches to treat conditions such as neurological disorders and inflammation-related diseases.

The regulatory landscape for new chemical entities like Decahydroisoquinolin-6-amine is evolving alongside advancements in synthetic chemistry. Regulatory agencies now recognize the importance of structure-based drug design, allowing for more streamlined pathways from discovery to market approval. This shift has encouraged pharmaceutical companies to invest in innovative compounds like Decahydroisoquinolin-6-amine, which offer unique therapeutic advantages.

Collaborative efforts between academia and industry are essential for maximizing the therapeutic potential of Decahydroisoquinolin-6-amine. Open innovation models are fostering partnerships that combine cutting-edge research with industrial expertise, accelerating the translation of laboratory findings into clinical candidates. Such collaborations are vital for addressing complex global health challenges effectively.

The future prospects for Decahydroisoquinolin-6-amine are promising, driven by its versatile chemical properties and potential biological activities. Continued exploration of its derivatives will likely uncover new applications across multiple therapeutic areas. As synthetic methodologies advance, the accessibility of this compound will improve, further stimulating its adoption in both academic research and industrial development.

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